Dihydrazine, oxalate

Description

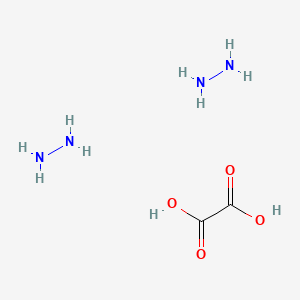

Dihydrazinium oxalate, with the chemical formula (N₂H₅)₂C₂O₄, is a molecular salt synthesized by reacting hydrazine hydrate (N₂H₄·H₂O) with oxalic acid (H₂C₂O₄) in specific stoichiometric ratios . The compound crystallizes in a monoclinic system, featuring a planar oxalate anion stabilized by resonance, with nearly equivalent C–O bond lengths (1.25–1.26 Å). The crystal structure is reinforced by an extensive hydrogen-bonding network between hydrazinium cations (N₂H₅⁺) and oxalate anions, forming a three-dimensional framework . Each oxalate ion is surrounded by six hydrazinium ions, while each hydrazinium ion interacts with three oxalate anions and one hydrazinium ion .

Properties

CAS No. |

7335-67-3 |

|---|---|

Molecular Formula |

C2H10N4O4 |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

hydrazine;oxalic acid |

InChI |

InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2 |

InChI Key |

ZCVPXUDPVQSOPJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.NN.NN |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Their Impact

The formation of dihydrazinium oxalate is highly sensitive to temperature and reactant ratios. Low temperatures (below 5 °C) favor the formation of the dihydrazinium salt, while higher temperatures lead to the mono salt. This temperature dependence is critical for controlling product composition and purity.

Structural Stability

The extensive hydrogen bonding network in dihydrazinium oxalate contributes to its crystal stability and high melting point. The planar oxalate anion and the arrangement of hydrazinium ions create a robust three-dimensional lattice.

Purity and Yield Optimization

- Using a water-alcohol solvent system facilitates dissolution and reaction kinetics.

- Maintaining strict temperature control during mixing and crystallization is essential.

- Volumetric analysis using standard potassium iodate solutions confirms hydrazine content, ensuring product consistency.

Summary Table of Preparation Methods

| Method | Reactants & Ratio | Solvent | Temperature | Yield | Purity/Notes |

|---|---|---|---|---|---|

| Hydrazine hydrate + Oxalic acid | 2:1 mole ratio | Water-alcohol (1:1) | 0–5 °C (ice-cold) | 85% | Dihydrazinium oxalate; melting point 147 °C; sensitive to temperature |

| 3-Chlorophenyl hydrazine oxalate (derivative) | Diazotization + reduction + salification | Water, HCl, acetone wash | 0–70 °C (varied) | ≥ 42% | High purity (≥99% by HPLC); acetone washing improves purity |

Chemical Reactions Analysis

Dihydrazine, oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitrogen gas and carbon dioxide.

Reduction: It can be reduced to form hydrazine and oxalic acid.

Substitution: The hydrazinium ions can be substituted with other cations in the presence of suitable reagents.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are nitrogen gas, carbon dioxide, hydrazine, and oxalic acid .

Scientific Research Applications

Chemical Processes

1. Oxidation Reactions:

Dihydrazine oxalate has been investigated for its role in oxidation reactions, particularly in the destruction of oxalate by hydrogen peroxide. Research conducted at Oak Ridge National Laboratory demonstrated that an aqueous solution of hydrazine oxalate could be utilized as a scrubbing agent for solvent cleanup in uranium recovery processes. The study indicated that the oxidation rate of oxalate by hydrogen peroxide was sufficient for practical applications, with reaction half-times of less than one hour at elevated temperatures .

2. Nucleation Kinetics:

The compound has also been studied in the context of nucleation kinetics, particularly in the precipitation of uranium-neodymium oxalate systems. This research provides insights into the thermodynamic and kinetic parameters governing the precipitation process, which is crucial for understanding and optimizing separation techniques in nuclear chemistry .

Environmental Remediation

1. Heavy Metal Removal:

Dihydrazine oxalate can play a role in environmental remediation by facilitating the removal of heavy metals from contaminated water sources. Its ability to form stable complexes with metal ions allows it to be used as a chelating agent, thereby enhancing the precipitation and removal of toxic metals such as lead and cadmium from aqueous solutions.

Medicinal Chemistry

1. Oxalate Nephropathy Studies:

Recent studies have highlighted the implications of oxalate compounds, including dihydrazine oxalate, in nephrology. For instance, excessive intake of certain substances leading to acute oxalate nephropathy has been documented. While dihydrazine oxalate itself is not directly implicated in such conditions, understanding its biochemical interactions can inform therapeutic strategies for managing hyperoxaluria and associated kidney disorders .

Case Study 1: Uranium Recovery

In a study focusing on uranium recovery, dihydrazine oxalate's effectiveness as a scrubbing agent was evaluated under various conditions. The results indicated that optimal concentrations and temperatures significantly enhanced the rate of oxidation reactions involving hydrogen peroxide and oxalate, showcasing its potential utility in nuclear fuel processing.

Case Study 2: Environmental Impact

A comprehensive analysis was conducted on the use of dihydrazine oxalate as a chelating agent for heavy metal removal from industrial effluents. The study demonstrated that solutions containing dihydrazine oxalate effectively reduced metal ion concentrations below regulatory limits, thus proving its efficacy in environmental cleanup efforts.

Summary Table of Applications

Mechanism of Action

The mechanism of action of dihydrazine, oxalate involves the interaction of hydrazinium ions with various molecular targets. The hydrazinium ions can form hydrogen bonds with other molecules, stabilizing their structures. This interaction is crucial in its applications in chemistry and biology, where it helps stabilize reactive intermediates and biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydrazine Tetranitroethide (Energetic Salt)

Dihydrazine tetranitroethide (compound 5 in ) is an oxygen-rich energetic salt with the formula [(N₂H₅)₂C(NO₂)₄]. Key properties include:

- Density : 1.81 g/cm³ (higher than RDX and HMX, common explosives) .

- Detonation Velocity : 9,508 m/s, surpassing HMX (9,100 m/s) .

- Sensitivity : Low impact sensitivity (IS = 1.25 J) and friction sensitivity (FS = 34 N), making it safer to handle than RDX/HMX .

- Oxygen Balance : +5.8%, enhancing its efficiency as a propellant .

Structural Contrast : Unlike dihydrazinium oxalate, this compound’s stability arises from cation-anion interactions and hydrogen bonding between nitro groups and hydrazinium cations, enabling dense molecular packing .

3,6-Dihydrazine-1,2,4,5-Tetrazine Salts (DHTN and DHTP)

These derivatives of 3,6-dihydrazine tetrazine (DHT) exhibit distinct energetic properties :

| Property | DHTN (Nitrate) | DHTP (Perchlorate) |

|---|---|---|

| Density (g/cm³) | 1.708 | 1.765 |

| Detonation Velocity | 8,541 m/s | 8,882 m/s |

| Decomposition Temp. | 104.5°C | 197.4°C |

| Impact Sensitivity (H₅₀) | 38 cm | 8 cm |

| Friction Sensitivity | 4% | 100% |

Key Difference : DHTP’s superior thermal stability and higher detonation velocity make it more suitable for high-temperature applications, while DHTN’s lower sensitivity enhances safety .

Metal Hydrazine Dicarboxylates

Metal complexes like cobalt/nickel hydrazine dicarboxylates (e.g., Co(N₂H₄)(C₇H₁₀O₄)) feature hydrazine and dicarboxylate bridges, forming polymeric structures . These compounds decompose thermally to yield metal oxides, contrasting with dihydrazinium oxalate’s non-metallic, hydrogen-bonded framework .

Oxalic Acid Dihydrazide

Oxalic acid dihydrazide (C₂H₆N₄O₂) is structurally distinct from dihydrazinium oxalate, featuring two hydrazide (-NHNH₂) groups bonded to oxalate instead of ionic hydrazinium cations . It serves as a ligand in coordination chemistry and a precursor for heterocyclic compounds, differing in reactivity and application scope .

Research Implications

Dihydrazinium oxalate’s structural robustness contrasts with the high-energy performance of hydrazinium-based salts like dihydrazine tetranitroethide. Future studies could explore hybrid systems combining oxalate’s stability with nitro groups’ energetic properties.

Biological Activity

Dihydrazine oxalate, a molecular salt formed from hydrazine hydrate and oxalic acid, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects, supported by relevant research findings and data tables.

Synthesis and Structural Characteristics

Dihydrazine oxalate is synthesized through the reaction of hydrazine hydrate with oxalic acid in a 2:1 mole ratio under controlled conditions. The reaction typically yields dihydrazine oxalate with a melting point of 147 °C and a yield of approximately 85% when performed in an ice-cold water-alcohol mixture. Notably, if the reaction temperature exceeds 25 °C, only monohydrazinium oxalate is obtained, indicating a thermal transformation process .

The structural analysis reveals that dihydrazine oxalate consists of two discrete hydrazinium cations and one oxalate anion. The crystal structure is stabilized by extensive hydrogen bonding among the cations and anions, forming a three-dimensional network. Each oxalate group is surrounded by six hydrazinium ions, while each hydrazinium ion interacts with three oxalate ions and one other hydrazinium ion .

Biological Activity

Dihydrazine oxalate exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that compounds containing hydrazine derivatives often show significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

- Anti-inflammatory Effects : The anti-inflammatory potential of dihydrazine oxalate has been explored through various assays. Compounds derived from hydrazine have been shown to inhibit key inflammatory pathways, suggesting similar capabilities for dihydrazine oxalate .

- Anticancer Properties : Some studies suggest that hydrazine derivatives can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition. The structural characteristics of dihydrazine oxalate may contribute to its potential anticancer activity by interacting with specific molecular targets involved in tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of dihydrazine oxalate and its derivatives:

- Antibacterial Screening : A study conducted on various hydrazine derivatives revealed that those containing the dihydrazine structure exhibited enhanced antibacterial activity compared to standard antibiotics. This was attributed to their ability to disrupt bacterial cell membranes .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of dihydrazine derivatives to target proteins involved in inflammation and cancer progression. These studies highlighted potential interactions with enzymes such as COX-2 and DNA gyrase, which are critical in inflammatory responses and bacterial DNA replication, respectively .

- In Vivo Studies : Preliminary in vivo studies indicated that dihydrazine oxalate could reduce inflammation markers in animal models, supporting its potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What electrochemical performance metrics are achievable with dihydrazine oxalate-derived composites?

- Methodological Answer : NiO-graphene composites from Ni(N₂H₄)₂Cl₂ precursors exhibit specific capacitances of 800–1200 F/g at 1 A/g. Cyclic voltammetry (CV) in 6 M KOH shows pseudocapacitive behavior with 85% capacitance retention after 5000 cycles. BET surface area (>200 m²/g) correlates with enhanced ion diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.